Streptomycin B

Description

Mannosidostreptomycin has been reported in Streptomyces sioyaensis with data available.

Properties

CAS No. |

128-45-0 |

|---|---|

Molecular Formula |

C27H49N7O17 |

Molecular Weight |

743.7 g/mol |

IUPAC Name |

2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-4-formyl-4-hydroxy-3-[(2S,3S,4S,5R,6S)-4-hydroxy-6-(hydroxymethyl)-3-(methylamino)-5-[(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine |

InChI |

InChI=1S/C27H49N7O17/c1-6-27(45,5-37)21(24(46-6)50-20-10(34-26(30)31)13(39)9(33-25(28)29)14(40)17(20)43)51-22-11(32-2)15(41)19(8(4-36)48-22)49-23-18(44)16(42)12(38)7(3-35)47-23/h5-24,32,35-36,38-45H,3-4H2,1-2H3,(H4,28,29,33)(H4,30,31,34)/t6-,7-,8-,9+,10-,11-,12+,13+,14-,15-,16-,17+,18-,19-,20+,21-,22-,23+,24-,27+/m0/s1 |

InChI Key |

HQXKELRFXWJXNP-ABOIPUQESA-N |

Isomeric SMILES |

CC1[C@@](C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)NC)(C=O)O |

Canonical SMILES |

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)NC)(C=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Streptomycin B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analysis of Streptomycin (B1217042) B, also known as Mannosidostreptomycin. This document is intended for an audience with a strong background in chemistry and pharmacology, offering detailed information relevant to research and drug development.

Introduction

Streptomycin B, a lesser-known analogue of Streptomycin A, is an aminoglycoside antibiotic. Like its more famous counterpart, it is a fermentation product of Streptomyces griseus. Structurally, it is a glycoside of Streptomycin, containing an additional mannose residue.[1] This structural difference influences its physicochemical properties and biological activity.

Chemical Structure and Nomenclature

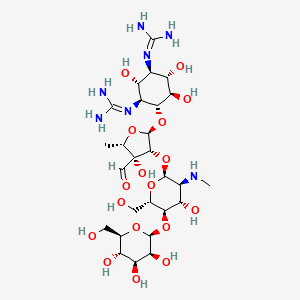

Streptomycin B is a complex molecule composed of three main components: a streptidine (B14820) base, a streptose (B1236354) sugar, and an N-methyl-L-glucosamine sugar, with an additional D-mannose unit attached.[1] This composition leads to its alternative name, Mannosidostreptomycin.

The systematic IUPAC name for Streptomycin B is: 2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-4-formyl-4-hydroxy-3-[(2S,3S,4S,5R,6S)-4-hydroxy-6-(hydroxymethyl)-3-(methylamino)-5-[(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine.[1]

Structural Breakdown

The logical relationship between the constituent parts of Streptomycin B can be visualized as follows:

Physicochemical Properties

A summary of the key physicochemical properties of Streptomycin B is presented in Table 1. This data is crucial for understanding its behavior in various experimental and physiological conditions.

| Property | Value | Reference |

| Molecular Formula | C27H49N7O17 | [1] |

| Molecular Weight | 743.7 g/mol | [1] |

| CAS Number | 128-45-0 | [1] |

| Appearance | White, amorphous powder | [2] |

| Synonyms | Mannosidostreptomycin, Mannosylstreptomycin | [1] |

Experimental Protocols

General Isolation and Purification of Streptomycin from Fermentation Broth

Objective: To isolate and purify streptomycin compounds, including Streptomycin B, from a fermentation culture.

Materials:

-

Fermentation broth of Streptomyces griseus

-

Filter aid (e.g., celite)

-

Activated carbon or a suitable cation-exchange resin[3]

-

Acidic and basic solutions for pH adjustment (e.g., HCl, NaOH)

-

Eluting agent (e.g., acidified methanol (B129727) or other appropriate buffer)

-

Organic solvent for precipitation (e.g., acetone)

-

High-Performance Liquid Chromatography (HPLC) system for separation and analysis[6]

Procedure:

-

Harvesting and Clarification:

-

Terminate the fermentation and harvest the broth.

-

Adjust the pH of the broth to the optimal range for streptomycin stability (typically neutral to slightly acidic).

-

Filter the broth, using a filter aid if necessary, to remove mycelia and other solid particles.[4]

-

-

Adsorption:

-

The clarified broth is passed through a column packed with activated carbon or a cation-exchange resin.[3] The basic streptomycin molecules will adsorb to the stationary phase.

-

-

Elution:

-

Wash the column with deionized water to remove non-adsorbed impurities.

-

Elute the bound streptomycin using an appropriate solvent, such as acidified methanol.[3] The change in pH neutralizes the charge on the streptomycin, causing it to detach from the resin.

-

-

Precipitation and Concentration:

-

The eluate is concentrated under reduced pressure.

-

The concentrated solution is then treated with an organic solvent like acetone (B3395972) to precipitate the streptomycin salts.[3]

-

-

Separation of Streptomycin B:

-

The crude streptomycin precipitate, which will be a mixture of Streptomycin A, B, and other related compounds, is redissolved in a suitable buffer.

-

This mixture is then subjected to further purification using chromatographic techniques. Reversed-phase HPLC is a modern and effective method for separating the different streptomycin variants.[6][7] The separation is based on the differential partitioning of the compounds between the mobile and stationary phases.

-

-

Characterization:

The workflow for this process is illustrated below:

Mechanism of Action

The mechanism of action of Streptomycin B is presumed to be identical to that of Streptomycin A, as it shares the same core structure responsible for its antibacterial activity. Streptomycin acts by inhibiting protein synthesis in susceptible bacteria.

The key steps in its mechanism of action are:

-

Binding to the 30S Ribosomal Subunit: Streptomycin binds to the 16S rRNA of the 30S ribosomal subunit.[11]

-

Interference with Initiation Complex: This binding interferes with the proper association of formyl-methionyl-tRNA with the ribosome, thus disrupting the initiation of protein synthesis.

-

Codon Misreading: The binding of streptomycin distorts the A-site of the ribosome, leading to the misreading of mRNA codons during elongation.

-

Production of Aberrant Proteins: This misreading results in the synthesis of non-functional or toxic proteins.

-

Bacterial Cell Death: The accumulation of these aberrant proteins disrupts cellular processes, ultimately leading to bacterial cell death.

A simplified diagram of this signaling pathway is as follows:

Conclusion

Streptomycin B is an important, though less studied, member of the streptomycin family of antibiotics. Its unique chemical structure, characterized by an additional mannose moiety, differentiates it from Streptomycin A. This guide has provided a detailed overview of its chemical structure, physicochemical properties, general isolation and characterization protocols, and mechanism of action. Further research into the specific biological activity and potential therapeutic applications of Streptomycin B is warranted.

References

- 1. Streptomycin B | C27H49N7O17 | CID 76971547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Streptomycin production | PPT [slideshare.net]

- 3. Introduction and Preparation of Streptomycin Sulfate_Chemicalbook [chemicalbook.com]

- 4. microbiologyclass.net [microbiologyclass.net]

- 5. Production of streptomycin | PPTX [slideshare.net]

- 6. Synthesis, Characterization and HPLC Analysis of Streptomycin with its Derivatives | Journal of Pioneering Medical Sciences [jpmsonline.com]

- 7. Identification and control of impurities in streptomycin sulfate by high-performance liquid chromatography coupled with mass detection and corona charged-aerosol detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Streptomycin | C21H39N7O12 | CID 19649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Streptomycin - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the History and Discovery of the Streptomycin Antibiotic

Abstract

This technical guide provides a comprehensive overview of the seminal discovery of streptomycin (B1217042), the first antibiotic effective against tuberculosis. It delves into the historical context of its discovery at Rutgers University in 1943, detailing the pivotal roles of key scientists, including Albert Schatz and Selman Waksman. This document outlines the meticulous experimental protocols employed for the isolation of the streptomycin-producing actinomycete, Streptomyces griseus, its cultivation for antibiotic production, and the subsequent extraction and purification of the compound. Furthermore, it presents a detailed analysis of streptomycin's mechanism of action, illustrating its interaction with the bacterial ribosome. Quantitative data on its antimicrobial activity and early toxicity studies are summarized in tabular format. The guide also includes detailed diagrams generated using Graphviz to visually represent the experimental workflows and the molecular signaling pathway of streptomycin's antibiotic activity, offering a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction

The discovery of streptomycin in 1943 marked a watershed moment in the history of medicine, heralding the dawn of the antibiotic era and providing the first effective chemotherapeutic agent against tuberculosis, a disease that had plagued humanity for millennia.[1][2] This discovery was the culmination of a systematic and painstaking search for antimicrobial agents from soil microorganisms, a research program led by Selman Waksman at Rutgers University.[3] While Waksman was awarded the Nobel Prize in Physiology or Medicine in 1952 for this discovery, the pivotal laboratory work was conducted by his graduate student, Albert Schatz, leading to a significant controversy over the allocation of credit.[1][4][5]

This whitepaper aims to provide a detailed technical account of the discovery of streptomycin, focusing on the scientific methodologies and quantitative data that underpinned this groundbreaking achievement. It is intended for an audience of researchers, scientists, and drug development professionals who seek a deeper understanding of the foundational experiments that led to one of the most important therapeutic agents of the 20th century.

The Discovery of Streptomycin: A Historical Timeline

The discovery of streptomycin was not a singular event but rather the result of a dedicated research effort to identify antibiotic-producing microorganisms from soil.

-

1939: Selman Waksman, a prominent soil microbiologist at Rutgers University, initiates a systematic program to screen soil microbes for antimicrobial properties.[6]

-

1943 (June): Albert Schatz, a Ph.D. student in Waksman's laboratory, begins his research to find an antibiotic active against gram-negative bacteria and Mycobacterium tuberculosis.[7]

-

1943 (October 19): Schatz isolates two strains of Streptomyces griseus from a heavily manured field soil and the throat of a chicken that produce a potent antibiotic substance.[1][7] He names this substance "streptomycin."[8]

-

1944 (January): The discovery is first announced in a publication by Schatz, Elizabeth Bugie, and Waksman in the Proceedings of the Society for Experimental Biology and Medicine.[6][9]

-

1944: Collaborative studies with William Feldman and H. Corwin Hinshaw at the Mayo Clinic demonstrate the remarkable efficacy of streptomycin in treating tuberculosis in guinea pigs.[3][10]

-

1946-1948: The first randomized clinical trial of streptomycin for pulmonary tuberculosis is conducted, confirming its effectiveness in humans.[2]

-

1952: Selman Waksman is awarded the Nobel Prize in Physiology or Medicine "for his discovery of streptomycin, the first antibiotic active against tuberculosis."[1][2] This award sparks a long-standing controversy regarding the exclusion of Albert Schatz.[4][5]

Experimental Protocols

The discovery and development of streptomycin were underpinned by a series of meticulous experimental procedures. The following sections detail the key methodologies employed in the 1940s.

Isolation of Streptomyces griseus

The initial step in the discovery of streptomycin was the isolation of the producing microorganism from environmental samples.

Protocol for Isolation of Streptomyces griseus [11]

-

Soil Sample Collection: Soil samples were collected from various environments, with a focus on those rich in organic matter, such as manured fields.[11]

-

Serial Dilution: A series of tenfold serial dilutions of the soil samples were prepared in a sterile saline solution (0.85% NaCl).[11]

-

Plating: Aliquots (0.1 mL) of each dilution were spread onto agar (B569324) plates containing a selective medium for actinomycetes, such as Starch Casein Agar.[11]

-

Incubation: The plates were incubated at 28-30°C for a period of 7 to 14 days.[11]

-

Colony Selection and Purification: Colonies exhibiting the characteristic chalky, filamentous appearance of Streptomyces were selected and subcultured onto fresh agar plates to obtain pure cultures.[11]

Production of Streptomycin

Once isolated, Streptomyces griseus was cultivated under specific conditions to induce the production of streptomycin.

Protocol for Streptomycin Production [6][7][12]

-

Inoculum Preparation: A loopful of a pure culture of S. griseus was inoculated into a seed medium, such as Tryptic Soy Broth, and incubated at 28°C on a rotary shaker for 48-72 hours to generate a high mycelial biomass.[7][12]

-

Fermentation: The inoculum was then transferred to a larger production tank containing a fermentation medium. A typical medium consisted of:

-

Fermentation Conditions: The fermentation was carried out under submerged aerobic conditions with high agitation and aeration for approximately 5 to 10 days.[6][7][12] The temperature was maintained at 25-30°C and the pH was kept in the range of 7.0-8.0.[6][12]

-

Monitoring: The fermentation process was monitored by measuring pH, glucose consumption, and the concentration of streptomycin in the broth using a bioassay.[12]

Extraction and Purification of Streptomycin

After fermentation, streptomycin was extracted from the culture broth and purified.

Protocol for Extraction and Purification [12][13]

-

Filtration: The mycelium was separated from the fermentation broth by filtration.[12]

-

Acidification and Adsorption: The clarified broth was acidified and then passed through a column containing a cation exchange resin or activated charcoal to adsorb the streptomycin.[12][13]

-

Elution: The streptomycin was eluted from the column using acidic solutions, such as HCl or phosphoric acid.[12][13]

-

Neutralization and Concentration: The eluate was neutralized and then concentrated under vacuum.[12][13]

-

Precipitation: The concentrated streptomycin solution was treated with a solvent like acetone (B3395972) or tertiary butanol to precipitate the streptomycin salt (e.g., streptomycin hydrochloride or phosphate).[12][13]

-

Drying: The precipitated streptomycin was collected and dried.

Bioassay for Antimicrobial Activity

The antimicrobial activity of the extracted streptomycin was quantified using bioassays. The agar well diffusion method was a common technique.[14]

Protocol for Agar Well Diffusion Bioassay [14]

-

Preparation of Test Plates: Agar plates were uniformly seeded with a suspension of a test bacterium (e.g., E. coli or B. subtilis).

-

Well Creation: Wells were aseptically cut into the agar.

-

Application of Streptomycin: A defined volume of the streptomycin extract or purified solution was added to each well.

-

Incubation: The plates were incubated at a suitable temperature for the test bacterium (e.g., 37°C for 24 hours).

-

Measurement of Inhibition Zones: The diameter of the clear zone of inhibition around each well, where bacterial growth was prevented, was measured. The size of the zone is proportional to the concentration and potency of the antibiotic.[14]

Quantitative Data

The following tables summarize key quantitative data from early studies on streptomycin.

Table 1: Minimum Inhibitory Concentrations (MICs) of Streptomycin against Various Bacteria

| Bacterial Species | MIC (mg/L) | Reference |

| Aeromonas spp. | 1.6 - 50.0 | [15] |

| Pseudomonas spp. | 1.6 - 50.0 | [15] |

| Gram-negative bacteria (general) | 0.1 - 25.0 | [15] |

| Gram-positive bacteria (general) | 0.1 - 3.2 | [15] |

Table 2: Acute Toxicity of Streptomycin (LD50) in Animal Models

| Animal Model | Route of Administration | LD50 (mg/kg bw) | Reference |

| Mice | Oral | 15,000 - 30,000 | [5] |

| Mice | Subcutaneous (s.c.) | 500 - 600 | [5] |

| Mice | Intravenous (i.v.) | 85 - 111 | [5] |

| Mice | Intraperitoneal (i.p.) | 575 - 610 | [5] |

| Guinea Pigs | Subcutaneous (s.c.) | 400 | [5] |

| Hamsters | Oral | 400 | [5] |

| Hamsters | Subcutaneous (s.c.) | >500 | [5] |

Mechanism of Action of Streptomycin

Streptomycin exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria.[1][2] It belongs to the aminoglycoside class of antibiotics.

The key steps in its mechanism of action are as follows:

-

Cellular Uptake: Streptomycin, a polycationic molecule, initially binds to the negatively charged bacterial cell surface. Its uptake into the cytoplasm is an energy-dependent process.[11]

-

Binding to the 30S Ribosomal Subunit: Once inside the cell, streptomycin binds with high affinity to the 16S ribosomal RNA (rRNA) of the small 30S ribosomal subunit.[1][16] This binding site is in proximity to the A-site (aminoacyl-tRNA binding site).

-

Interference with Protein Synthesis Initiation: The binding of streptomycin to the 30S subunit interferes with the proper binding of formylmethionyl-tRNA, which is essential for the initiation of protein synthesis.[1]

-

mRNA Misreading: Streptomycin binding induces conformational changes in the ribosome, leading to the misreading of the mRNA codon by the tRNA anticodon during the elongation phase of protein synthesis.[1] This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the production of non-functional or toxic proteins.[1]

-

Bacterial Cell Death: The accumulation of aberrant proteins and the overall inhibition of protein synthesis disrupt essential cellular processes, ultimately leading to bacterial cell death.[1][11]

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and pathways related to the discovery and action of streptomycin.

Experimental Workflow for the Discovery of Streptomycin

Signaling Pathway of Streptomycin's Mechanism of Action

Conclusion

The discovery of streptomycin stands as a monumental achievement in the annals of medical science. It not only provided the first effective treatment for tuberculosis but also laid the groundwork for the discovery of numerous other antibiotics from soil microorganisms. The systematic approach to screening, coupled with meticulous experimental protocols for isolation, production, and bioassay, set a new paradigm for antibiotic research. While the historical narrative is complicated by the controversy over scientific credit, the technical and scientific rigor of the work remains undeniable. This guide has provided a detailed look into the foundational science behind this landmark discovery, offering valuable insights for contemporary researchers in the ongoing quest for novel antimicrobial agents.

References

- 1. What is the mechanism of Streptomycin Sulfate? [synapse.patsnap.com]

- 2. Streptomycin - Wikipedia [en.wikipedia.org]

- 3. Physiological factors affecting streptomycin production by Streptomyces griseus ATCC 12475 in batch and continuous culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. 821. Streptomycin (WHO Food Additives Series 34) [inchem.org]

- 6. US3130131A - Process for the production of streptomycin - Google Patents [patents.google.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. The True Story of the Discovery of Streptomycin [albertschatzphd.com]

- 9. Streptomycin, a substance exhibiting antibiotic activity against gram-positive and gram-negative bacteria. 1944 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Selman A. Waksman, Winner of the 1952 Nobel Prize for Physiology or Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Streptomycin production | PPTX [slideshare.net]

- 13. US2643997A - Isolation and purification of streptomycin phosphate - Google Patents [patents.google.com]

- 14. microbiologyclass.net [microbiologyclass.net]

- 15. researchgate.net [researchgate.net]

- 16. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Streptomycin Biosynthesis Pathway in Streptomyces griseus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the biosynthesis of streptomycin (B1217042) in Streptomyces griseus. It delves into the intricate biochemical pathways, the sophisticated regulatory networks that control its production, and detailed experimental protocols for studying this fascinating process.

The Streptomycin Molecule: A Three-Part Assembly

Streptomycin is a potent aminoglycoside antibiotic renowned for its efficacy against a broad spectrum of bacteria, most notably Mycobacterium tuberculosis. The molecule is a complex assembly of three distinct moieties, all of which originate from the primary metabolite D-glucose[1][2]:

-

Streptidine (B14820): A diguanidinated aminocyclitol.

-

Streptose: A branched-chain 6-deoxyhexose.

-

N-methyl-L-glucosamine: An amino sugar.

The biosynthesis of each of these components follows a dedicated pathway before they are ultimately condensed to form the final streptomycin molecule[1][2].

The Streptomycin Biosynthesis Pathway

The complete biosynthetic pathway for streptomycin is a complex enzymatic cascade. The genes encoding the enzymes for this pathway are clustered together in the str gene cluster on the S. griseus chromosome.

Biosynthesis of the Streptidine Moiety

The formation of the streptidine core begins with D-glucose and proceeds through a series of enzymatic modifications[1][2]:

-

Cyclization: D-glucose is converted to myo-inositol.

-

Oxidation and Transamination: The myo-inositol is then oxidized and transaminated to yield scyllo-inosamine.

-

Phosphorylation: This intermediate is subsequently phosphorylated.

-

Guanidination: The phosphorylated compound undergoes two rounds of transamidination, with arginine serving as the guanidino group donor[1]. This crucial step is catalyzed by an amidinotransferase, StrB1[3][4][5][6][7][8][9][10].

References

- 1. lcms.cz [lcms.cz]

- 2. KEGG PATHWAY: Streptomycin biosynthesis - Reference pathway [kegg.jp]

- 3. dacemirror.sci-hub.box [dacemirror.sci-hub.box]

- 4. Self-cloning in Streptomyces griseus of an str gene cluster for streptomycin biosynthesis and streptomycin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crystal structure of L-arginine:inosamine-phosphate amidinotransferase StrB1 from Streptomyces griseus: an enzyme involved in streptomycin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Scyllo-inosamine-4-phosphate amidinotransferase - Wikipedia [en.wikipedia.org]

- 8. uniprot.org [uniprot.org]

- 9. ENZYME - 2.1.4.2 scyllo-inosamine-4-phosphate amidinotransferase [enzyme.expasy.org]

- 10. Self-cloning in Streptomyces griseus of an str gene cluster for streptomycin biosynthesis and streptomycin resistance - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Siege: An In-depth Technical Guide to the Mechanism of Action of Streptomycin on Bacterial Ribosomes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular interactions between the aminoglycoside antibiotic streptomycin (B1217042) and the bacterial ribosome. It delves into the precise binding sites, the profound effects on the fidelity and efficiency of protein synthesis, and the mechanisms by which bacteria develop resistance. This document is intended to serve as a detailed resource, incorporating quantitative data, in-depth experimental methodologies, and visual representations of the key molecular events.

Executive Summary

Streptomycin, a cornerstone of antimicrobial therapy, exerts its bactericidal effects by targeting the 30S subunit of the bacterial ribosome. This interaction disrupts the intricate process of protein synthesis through a dual mechanism: the induction of significant misreading of the mRNA codon and the inhibition of translational elongation. By binding to a specific pocket on the 16S ribosomal RNA (rRNA), streptomycin distorts the A-site, the decoding center of the ribosome. This distortion compromises the high-fidelity selection of aminoacyl-tRNAs, leading to the incorporation of incorrect amino acids into the nascent polypeptide chain. The accumulation of these non-functional or toxic proteins is ultimately lethal to the bacterium. Resistance to streptomycin primarily arises from mutations in the gene encoding the ribosomal protein S12 (rpsL) or in the 16S rRNA itself, which alter the drug's binding site and reduce its affinity for the ribosome.

Mechanism of Action: A Molecular Perspective

Streptomycin's primary target is the 30S ribosomal subunit, a complex of 16S rRNA and numerous ribosomal proteins. Its mechanism of action can be dissected into several key stages:

-

Binding to the 30S Subunit: Streptomycin binds to a specific pocket on the 16S rRNA, near the A-site (aminoacyl-tRNA binding site). This binding site is formed by components of helices h18, h27, and h44 of the 16S rRNA and involves interactions with ribosomal protein S12.[1] X-ray crystallography and cryo-electron microscopy (cryo-EM) have revealed that streptomycin forms hydrogen bonds and salt bridges with the phosphate (B84403) backbone of the 16S rRNA.[2][3]

-

Distortion of the A-site and Induction of Misreading: The binding of streptomycin induces a significant conformational change in the decoding center of the ribosome.[2] Specifically, it causes a distortion of helix 44 of the 16S rRNA, which is crucial for maintaining the accuracy of codon-anticodon pairing.[2] This distortion stabilizes the binding of near-cognate aminoacyl-tRNAs to the A-site, while destabilizing the binding of the correct (cognate) tRNA.[2] This leads to a dramatic increase in the frequency of translational errors, where incorrect amino acids are incorporated into the growing polypeptide chain.[4][5] Studies have shown that streptomycin can cause misreading of a pyrimidine (B1678525) as a purine (B94841) at the third codon position.[4]

-

Inhibition of Translation Elongation: In addition to causing misreading, streptomycin can also inhibit the translocation step of elongation, where the ribosome moves along the mRNA to the next codon. The conformational changes induced by streptomycin can interfere with the proper movement of the tRNAs and the mRNA through the ribosome. Furthermore, streptomycin can induce the breakdown of the 70S initiation complex, further hindering protein synthesis.[6][7]

The following diagram illustrates the core mechanism of streptomycin's action on the bacterial ribosome.

Caption: Mechanism of streptomycin action on the bacterial ribosome.

Quantitative Data

The following tables summarize key quantitative data related to the interaction of streptomycin with the bacterial ribosome and its effects on translation.

Table 1: Binding Affinity of Streptomycin to the Ribosome

| Parameter | Value | Organism/System | Reference |

| Dissociation Constant (K'D) | 0.24 µM | Escherichia coli ribosomes | [8] |

Table 2: Effect of Streptomycin on Translation Elongation Speed

| Condition | Translation Elongation Speed (amino acids/second) | Organism | Reference |

| No Streptomycin | ~4-5 | Escherichia coli (SmP strain) | [9] |

| 100 µg/ml Streptomycin | ~11 | Escherichia coli (SmP strain) | [9] |

Table 3: Minimum Inhibitory Concentrations (MICs) of Streptomycin for Wild-Type and Resistant Strains

| Strain | Genotype | MIC (µg/ml) | Organism | Reference |

| Wild-Type | rpsL wild-type | <20 | Mycobacterium smegmatis | [10] |

| Resistant | rpsL K42R mutation | >200 | Mycobacterium smegmatis | [10] |

| Wild-Type | - | 4 | Yersinia pestis | [11] |

| Highly Resistant | rpsL K43R mutation | 4096 | Yersinia pestis | [11] |

| Wild-Type | - | 3 (±1) | Escherichia coli K-12 | [12] |

| Resistant | rpsL mutation | >1000 | Escherichia coli | [12] |

Experimental Protocols

This section outlines the methodologies for key experiments used to elucidate the mechanism of action of streptomycin.

In Vitro Translation Assay

Purpose: To quantify the effect of streptomycin on protein synthesis, including inhibition and misreading.

Methodology:

-

Preparation of Cell-Free Extract:

-

Bacterial cells (e.g., E. coli) are cultured to mid-log phase, harvested by centrifugation, and washed.

-

Cells are lysed by methods such as sonication or French press in a buffer containing magnesium, potassium, and a reducing agent.

-

The lysate is centrifuged at 30,000 x g (S30 extract) to remove cell debris. The supernatant contains all the necessary components for translation (ribosomes, tRNAs, aminoacyl-tRNA synthetases, initiation, elongation, and termination factors).

-

-

In Vitro Translation Reaction:

-

The S30 extract is incubated with a reaction mixture containing an energy source (ATP, GTP), amino acids (one of which is radioactively labeled, e.g., [³⁵S]-methionine), and an mRNA template (e.g., a synthetic poly(U) template or a specific gene transcript).

-

Varying concentrations of streptomycin are added to different reaction tubes.

-

The reactions are incubated at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Quantification of Protein Synthesis:

-

The reaction is stopped by the addition of trichloroacetic acid (TCA).

-

The TCA-precipitated proteins are collected on a filter, washed, and the amount of incorporated radioactivity is measured using a scintillation counter.

-

The level of protein synthesis inhibition is calculated relative to a control reaction without streptomycin.

-

-

Assessment of Misreading:

-

To measure misreading, a synthetic mRNA template with a known sequence (e.g., poly(U), which codes for phenylalanine) is used.

-

The reaction is carried out in the presence of streptomycin and a mixture of amino acids, including a radiolabeled non-cognate amino acid (e.g., [¹⁴C]-isoleucine).

-

The incorporation of the incorrect amino acid is measured and compared to the incorporation of the correct amino acid (phenylalanine) to determine the error frequency.

-

The following diagram illustrates the workflow for an in vitro translation assay.

References

- 1. Restrictive Streptomycin Resistance Mutations Decrease the Formation of Attaching and Effacing Lesions in Escherichia coli O157:H7 Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. An investigation of mistranslation in vivo induced by streptomycin by an examination of the susceptibility of abnormal proteins to degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation and Characterization of Ribosomes and Translation Initiation Factors from the Gram-Positive Soil Bacterium Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Breakdown by Streptomycin of Initiation Complexes Formed on Ribosomes of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. Mistranslation and genetic variability: the effect of streptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of the ribosome structure to a resolution of 2.5 Å by single‐particle cryo‐EM - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Translation elongation: measurements and applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Streptomycin Sulfate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of Streptomycin sulfate (B86663), a prominent aminoglycoside antibiotic. The information is presented to support research, development, and quality control activities. All quantitative data are summarized in structured tables for ease of reference, and detailed methodologies for key characterization experiments are provided.

Physical and Chemical Properties

Streptomycin sulfate is the sulfate salt of streptomycin, an antibiotic produced by the actinobacterium Streptomyces griseus.[1] It presents as a white to light gray or pale buff, odorless, and hygroscopic powder with a slightly bitter taste.[2][3] The salt forms are stable when exposed to air and light.[3]

Molecular and Spectroscopic Data

Below are the fundamental molecular and spectroscopic characteristics of Streptomycin sulfate.

| Property | Value | Reference |

| Chemical Formula | (C₂₁H₃₉N₇O₁₂)₂·3H₂SO₄ | [4] |

| Molecular Weight | 1457.4 g/mol | [2] |

| Appearance | White to light gray or pale buff powder | [2] |

| UV/Vis λmax | 231 nm | [5] |

| Molar Absorptivity | 7.719 x 10³ L mol⁻¹ cm⁻¹ at 275 nm | [6] |

Physicochemical Parameters

This table summarizes the key physicochemical properties of Streptomycin sulfate.

| Property | Value | Reference |

| Melting Point | >185°C (decomposes) | [7] |

| Specific Rotation [α]D²⁰ | -79° to -88° (c=1, H₂O) | [7] |

| pH | Stable in solutions with a pH of 2 to 8 | [8] |

Solubility Profile

The solubility of Streptomycin sulfate in various solvents is detailed below.

| Solvent | Solubility | Reference |

| Water | ≥ 100 mg/mL | [9] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | Approximately 10 mg/mL | [5] |

| Dimethyl Sulfoxide (DMSO) | Approximately 2 mg/mL | [5] |

| Dimethylformamide | Approximately 13 mg/mL | [5] |

| Ethanol | Insoluble | [3] |

| Isopropanol | Insoluble | [3] |

| Ether | Insoluble | [3] |

| Chloroform | Insoluble | [10] |

Stability and Storage

Streptomycin sulfate is hygroscopic and should be stored in a sealed container, away from moisture and light, at 4°C.[2][9] In pure distilled water at 37°C, it is stable for 21 days; however, at 60°C, significant degradation occurs after three days.[11] The maximum stability in solution is observed at a pH between 6.5 and 7.[11] It is incompatible with strong oxidizing agents, strong acids, and bases.[7][12]

Experimental Protocols

The following are detailed methodologies for determining key physical and chemical properties of Streptomycin sulfate, based on standard pharmaceutical testing procedures.

Determination of Melting Range

This protocol is adapted from the United States Pharmacopeia (USP) General Chapter <741>.[2]

Apparatus:

-

Melting range apparatus (capillary method)

-

Capillary tubes (0.8-1.2 mm internal diameter)

-

Thermometer with an accuracy of ±0.5°C

Procedure:

-

Reduce a small sample of Streptomycin sulfate to a fine powder.

-

Dry the powdered sample over a suitable desiccant for at least 16 hours.

-

Charge the capillary tube with the dried powder to a height of 3-4 mm.

-

Place the capillary tube in the heating block of the melting range apparatus.

-

Heat the block at a rate of 10°C per minute until the temperature is approximately 30°C below the expected melting point.

-

Reduce the heating rate to 1-2°C per minute.

-

Record the temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely melted. This range is the melting range. Given that Streptomycin sulfate decomposes, the temperature at which decomposition is observed should be noted.

Determination of Solubility

This protocol is a general method for determining the solubility of a solid compound in a given solvent.[13][14]

Apparatus:

-

Analytical balance

-

Vials or test tubes with closures

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath or shaker

Procedure:

-

Weigh a known amount of Streptomycin sulfate (e.g., 100 mg) and place it into a vial.

-

Add a small, measured volume of the solvent to be tested (e.g., 1 mL of water).

-

Seal the vial and agitate it at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.

-

Visually inspect the vial for any undissolved solid.

-

If the solid has completely dissolved, the substance is soluble at that concentration. The process can be repeated with a higher concentration of the solute.

-

If undissolved solid remains, the mixture is a saturated solution. The concentration of the dissolved solute in the supernatant can be determined by a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC) after filtration or centrifugation to determine the quantitative solubility.

UV-Visible Spectrophotometric Analysis

This protocol describes a method for the quantitative analysis of Streptomycin sulfate.[15][16]

Apparatus:

-

UV-Visible spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Standard Stock Solution: Accurately weigh about 40 mg of Streptomycin sulfate and dissolve it in 50 mL of deionized water to obtain a stock solution.[15]

-

Preparation of Working Standards: Prepare a series of dilutions from the stock solution to create working standards with concentrations ranging from approximately 4 µg/mL to 72 µg/mL.[15]

-

Sample Preparation: Prepare the sample solution to have an expected concentration within the range of the working standards.

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to scan the UV range.

-

Use deionized water as the blank.

-

Measure the absorbance of each working standard and the sample solution at the wavelength of maximum absorbance (λmax), which is approximately 231 nm for the sulfate salt, though other wavelengths may be used depending on the specific method.[5]

-

-

Quantification: Construct a calibration curve by plotting the absorbance of the working standards against their concentrations. Determine the concentration of Streptomycin sulfate in the sample solution by interpolating its absorbance on the calibration curve.

Visualizations

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Streptomycin exerts its antibiotic effect by binding to the 30S subunit of the bacterial ribosome, which leads to the inhibition of protein synthesis.[9][11][17] This process involves interference with the initiation complex and misreading of the mRNA codon.[11][17]

References

- 1. jasco.hu [jasco.hu]

- 2. uspbpep.com [uspbpep.com]

- 3. â©741⪠Melting Range or Temperature [doi.usp.org]

- 4. pharmabeginers.com [pharmabeginers.com]

- 5. pharmasciences.in [pharmasciences.in]

- 6. Molecular Structure Reveals How the Antibiotic Streptomycin Works | BNL Newsroom [bnl.gov]

- 7. store.astm.org [store.astm.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Streptomycin - Wikipedia [en.wikipedia.org]

- 10. Loss on Drying (LOD) USP GC 731: Theory and Hands-on for LOD Testing (Classroom/ Laboratory) [usp.org]

- 11. biologydiscussion.com [biologydiscussion.com]

- 12. Multinuclear Nuclear Magnetic Resonance Spectroscopy Is Used to Determine Rapidly and Accurately the Individual pKa Values of 2-Deoxystreptamine, Neamine, Neomycin, Paromomycin, and Streptomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. quora.com [quora.com]

- 15. researchgate.net [researchgate.net]

- 16. journals.umt.edu.pk [journals.umt.edu.pk]

- 17. What is the mechanism of Streptomycin Sulfate? [synapse.patsnap.com]

Unraveling the Nuances: A Technical Guide to Streptomycin A and B

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core differences between Streptomycin (B1217042) A and Streptomycin B, two closely related aminoglycoside antibiotics. While often referred to collectively as "streptomycin," subtle but significant variations in their chemical structure lead to distinct biological activities and require specific analytical methodologies for differentiation. This document provides a comprehensive overview for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Chemical Structure: The Defining Distinction

The primary differentiator between Streptomycin A and Streptomycin B lies in their chemical structure. Streptomycin A is the principal and more potent component of the streptomycin complex produced by the bacterium Streptomyces griseus. Streptomycin B, also known as mannosidostreptomycin, is a less abundant analogue.

The core structure of streptomycin consists of three components: streptidine, streptose, and N-methyl-L-glucosamine. The variation between the A and B forms occurs at the N-methyl-L-glucosamine moiety. In Streptomycin B, an additional mannose sugar unit is attached to this moiety.

Table 1: Chemical and Physical Properties of Streptomycin A and B

| Property | Streptomycin A | Streptomycin B (Mannosidostreptomycin) |

| Molecular Formula | C21H39N7O12 | C27H49N7O17[1] |

| IUPAC Name | 5-(2,4-diguanidino-3,5,6-trihydroxy-cyclohexoxy)-4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)tetrahydropyran-2-yl]oxy-3-hydroxy-2-methyl-tetrahydrofuran-3-carbaldehyde | 2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine with an additional mannose unit |

| Key Structural Difference | Lacks a mannose residue | Contains a mannose residue attached to the N-methyl-L-glucosamine moiety |

Biological Activity and Efficacy

The structural variance directly impacts the biological activity of the two compounds. Streptomycin A is the more active antibiotic. The presence of the mannose group in Streptomycin B reduces its binding affinity to the bacterial ribosome, resulting in lower antimicrobial potency.

Table 2: Comparative Biological Activity

| Parameter | Streptomycin A | Streptomycin B (Mannosidostreptomycin) |

| Antimicrobial Potency | Higher | Lower[2] |

| Mechanism of Action | Binds to the 16S rRNA of the bacterial 30S ribosomal subunit, inhibiting protein synthesis. | Same mechanism, but with reduced binding efficiency due to the mannose group. |

| Clinical Significance | The primary component used in therapeutic applications. | Considered an impurity or a less active component of the fermentation broth. |

Biosynthesis and Production

Both Streptomycin A and B are natural products of the fermentation of Streptomyces griseus. Streptomycin A is the major product, while Streptomycin B is a less abundant byproduct. The biosynthesis of streptomycin is a complex process involving the assembly of the three core components from glucose. The mannosylation of the N-methyl-L-glucosamine moiety to form Streptomycin B is a subsequent enzymatic step. In industrial production, fermentation conditions can be optimized to maximize the yield of Streptomycin A and minimize the formation of Streptomycin B.

Caption: Simplified biosynthetic pathway of Streptomycin A and B.

Experimental Protocols

The differentiation and quantification of Streptomycin A and B are critical for quality control in pharmaceutical production. High-Performance Liquid Chromatography (HPLC) and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) are the most common analytical techniques employed.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

This method is highly effective for the separation and quantification of aminoglycoside antibiotics.

-

Column: A high-performance anion-exchange column, such as the Dionex CarboPac PA1, is used to retain and separate streptomycin and its impurities.

-

Mobile Phase: An aqueous alkaline solution is typically used to facilitate the anion-exchange separation.

-

Detection: Pulsed Amperometric Detection (PAD) provides sensitive and selective detection of aminoglycosides without the need for derivatization.

-

Sample Preparation: Fermentation broth or purified samples are diluted in an appropriate buffer before injection.

Caption: Workflow for the analysis of Streptomycin A and B using HPAE-PAD.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

While more challenging due to the high polarity of streptomycin, RP-HPLC methods have been developed using ion-pairing agents.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile) containing an ion-pairing agent.

-

Detection: UV detection at low wavelengths (around 200-210 nm) or mass spectrometry (LC-MS) for higher specificity.

-

Sample Preparation: Similar to HPAE-PAD, samples are diluted in the mobile phase or an appropriate buffer.

Mechanism of Action: A Shared Pathway

Despite their differences in potency, both Streptomycin A and B share the same fundamental mechanism of action. They are protein synthesis inhibitors that bind to the 30S subunit of the bacterial ribosome. This binding interferes with the accurate reading of mRNA, leading to the production of non-functional proteins and ultimately bacterial cell death.

Caption: Mechanism of action of Streptomycin on the bacterial ribosome.

References

Mannosidostreptomycin (Streptomycin B): A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mannosidostreptomycin, also known as Streptomycin (B1217042) B, is an aminoglycoside antibiotic and a structural analog of streptomycin A. Aminoglycosides are a class of potent bactericidal antibiotics that have been instrumental in the treatment of various bacterial infections.[1] While streptomycin A is the more commonly studied and clinically utilized form, understanding the biological activity of its mannosylated counterpart, mannosidostreptomycin, is crucial for a comprehensive understanding of this antibiotic family and for the potential development of novel therapeutic strategies. This technical guide provides an in-depth overview of the biological activity of mannosidostreptomycin, drawing upon the extensive research conducted on its close relative, streptomycin. Due to a lack of specific quantitative data for mannosidostreptomycin in publicly available literature, this guide will primarily focus on the well-documented activities of streptomycin, with the explicit understanding that mannosidostreptomycin is expected to share a similar mechanism of action.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The primary mechanism of action for streptomycin, and by extension mannosidostreptomycin, is the inhibition of bacterial protein synthesis.[2] This is achieved through its binding to the 30S subunit of the bacterial ribosome.[2] The binding of streptomycin to the 16S rRNA within the 30S subunit interferes with the translation process in several ways:

-

Inhibition of Initiation: Streptomycin can block the formation of the initiation complex, which is the first step in protein synthesis.[3]

-

Codon Misreading: The binding of streptomycin distorts the ribosomal A-site, leading to the misreading of the mRNA codon by the aminoacyl-tRNA. This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the production of non-functional or toxic proteins.[1]

-

Inhibition of Translocation: Streptomycin can also interfere with the movement of the ribosome along the mRNA molecule, a process known as translocation.

Ultimately, these disruptions in protein synthesis lead to bacterial cell death.[1]

Antimicrobial Spectrum

Streptomycin exhibits a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria.[4] It is particularly known for its efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis.[4] Other susceptible organisms include species of Brucella, Francisella, Yersinia, and certain coliform bacteria.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

| Bacterial Species | Strain | MIC Range (µg/mL) | Reference |

| Mycobacterium tuberculosis | Clinical Isolates | 4 - ≥16 | [7] |

| Escherichia coli | ATCC 11229 | ~3.0 (as loaded on zeolite) | [8] |

| Staphylococcus aureus | ATCC 6538 | Slightly higher than E. coli | [8] |

| Leptospira spp. | Various Strains | 0.39 - 3.13 | |

| Acinetobacter baumannii | M2 | Subinhibitory at 0.25 - 1.0 | [4] |

Note: MIC values can vary depending on the bacterial strain, testing methodology, and culture conditions.[6]

Mechanisms of Resistance

Bacterial resistance to streptomycin is a significant clinical concern and can arise through several mechanisms:

-

Target Site Modification: This is the most common mechanism of resistance and involves mutations in the genes encoding the ribosomal protein S12 (rpsL) or the 16S rRNA (rrs).[3] These mutations alter the binding site of streptomycin on the ribosome, reducing its affinity and rendering the antibiotic ineffective.

-

Enzymatic Inactivation: Bacteria can produce enzymes that chemically modify and inactivate streptomycin. These enzymes include aminoglycoside phosphotransferases (APHs) and aminoglycoside nucleotidyltransferases (ANTs).

-

Reduced Permeability and Efflux: Some bacteria can develop resistance by altering their cell membrane to reduce the uptake of streptomycin or by actively pumping the antibiotic out of the cell using efflux pumps.

Effects on Eukaryotic Cells

While streptomycin is designed to target bacterial ribosomes, it can have off-target effects on eukaryotic cells, primarily due to the evolutionary relationship between bacteria and mitochondria. The mitochondrial ribosome (mitoribosome) shares structural similarities with bacterial ribosomes, making it a potential target for streptomycin. Inhibition of mitochondrial protein synthesis can lead to mitochondrial dysfunction and cellular stress. It is important to note that at therapeutic concentrations, streptomycin's selectivity for bacterial ribosomes is generally high.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium in a liquid medium.

Materials:

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial culture in logarithmic growth phase

-

Streptomycin stock solution

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer or McFarland standards

-

Incubator

Procedure:

-

Inoculum Preparation:

-

From a fresh culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Antibiotic Dilution Series:

-

Prepare a serial two-fold dilution of the streptomycin stock solution in CAMHB across the wells of the 96-well plate. The concentration range should be chosen to encompass the expected MIC of the test organism.

-

Leave a column of wells with no antibiotic to serve as a positive control for bacterial growth and a column with uninoculated broth as a negative control.

-

-

Inoculation:

-

Add the prepared bacterial inoculum to each well containing the antibiotic dilutions and the positive control wells.

-

-

Incubation:

-

Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of streptomycin at which there is no visible growth.

-

Determination of IC₅₀ by MTT Assay

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

96-well cell culture plates

-

Bacterial or eukaryotic cell line of interest

-

Appropriate cell culture medium

-

Streptomycin stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow for a specified period.

-

-

Drug Treatment:

-

Prepare a serial dilution of streptomycin in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of streptomycin. Include a vehicle control (medium without the drug).

-

-

Incubation:

-

Incubate the plate for a duration relevant to the cell type and the expected effect of the drug (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692).

-

Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a specific wavelength (usually around 570 nm) using a microplate reader.

-

Plot the percentage of cell viability against the logarithm of the drug concentration.

-

The IC₅₀ value is the concentration of the drug that causes a 50% reduction in cell viability.

-

Signaling Pathways

Streptomycin has been shown to modulate specific signaling pathways in bacteria, which can be visualized to better understand its mode of action and broader biological effects.

A-Factor Signaling Cascade in Streptomyces griseus

In Streptomyces griseus, the biosynthesis of streptomycin is regulated by a signaling molecule called A-factor. This pathway represents a classic example of quorum sensing in Gram-positive bacteria.

Caption: A-factor signaling cascade regulating streptomycin biosynthesis in S. griseus.

Quorum Sensing Inhibition in Acinetobacter baumannii

Streptomycin, at sub-inhibitory concentrations, has been shown to interfere with the quorum-sensing system of the opportunistic pathogen Acinetobacter baumannii.

Caption: Inhibition of quorum sensing in A. baumannii by streptomycin.

Conclusion

Mannosidostreptomycin (Streptomycin B), as a close analog of streptomycin, is presumed to exert its antibacterial effects through the well-established mechanism of inhibiting bacterial protein synthesis. While specific quantitative data on its biological activity remains elusive, the extensive knowledge of streptomycin provides a strong foundation for understanding its potential antimicrobial spectrum and mechanisms of resistance. The ability of streptomycin to interfere with bacterial signaling pathways, such as quorum sensing, highlights a more complex biological role than simple protein synthesis inhibition and opens avenues for further research. Future studies directly comparing the efficacy and pharmacokinetic properties of mannosidostreptomycin and streptomycin A are warranted to fully elucidate the potential of this natural variant in the ongoing search for effective antimicrobial agents.

References

- 1. Streptomycin - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 5. idexx.dk [idexx.dk]

- 6. Evidence for Expanding the Role of Streptomycin in the Management of Drug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Origin and Isolation of Streptomycin from Streptomyces griseus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the seminal discovery and subsequent isolation of streptomycin (B1217042), the first effective antibiotic against tuberculosis. The document details the historical context, the biological source, and the methodologies for isolation, fermentation, and purification, tailored for an audience in research and drug development.

Historical Context and Discovery

Streptomycin was discovered in 1943 in the laboratory of Selman Waksman at Rutgers University, a culmination of a systematic search for antimicrobial agents from soil microorganisms.[1][2] The discovery was made by Albert Schatz, a graduate student in Waksman's laboratory.[2][3][4] This groundbreaking work was published in 1944 by Schatz, Elizabeth Bugie, and Selman Waksman.[1] The discovery of streptomycin, produced by the actinomycete Streptomyces griseus, was a pivotal moment in medicine, offering the first effective treatment for tuberculosis, caused by Mycobacterium tuberculosis.[2][5][6] It was also found to be a broad-spectrum antibiotic, effective against various Gram-negative and Gram-positive pathogens, including those causing plague, cholera, and typhoid fever.[1][7] Selman Waksman was awarded the Nobel Prize in Physiology or Medicine in 1952 for his systematic studies of soil microbes that led to this discovery.[1][5][8] However, the attribution of the discovery has been a point of controversy, with Albert Schatz being legally recognized as a co-discoverer.[2][4][9]

The Producing Microorganism: Streptomyces griseus

The bacterium responsible for producing streptomycin is Streptomyces griseus, a Gram-positive, filamentous bacterium commonly found in soil.[2] Actinomycetes, like S. griseus, are known for their complex secondary metabolism, which allows them to produce a wide array of bioactive compounds, including many clinically important antibiotics.[2][7] The specific strain that led to the discovery of streptomycin was isolated from a heavily manured field soil.[2][3]

Isolation and Screening of Streptomyces griseus

The initial step in obtaining streptomycin is the isolation of the producing organism from its natural habitat, followed by screening for its antibiotic-producing capabilities.

This protocol outlines the steps for isolating Streptomyces species from soil samples.

-

Soil Sample Collection : Collect approximately 10-15 grams of soil from a depth of 10-20 cm, particularly from areas rich in organic matter.[10][11] Samples should be placed in sterile bags and can be stored at 4°C.[10]

-

Pre-treatment of Soil Sample : To selectively isolate Streptomyces, soil samples can be pre-treated. A common method is to dry the soil at 55°C for 5 minutes.[11] Another method involves mixing the soil with calcium carbonate (10:1 w/w) and incubating for several days to enrich for actinomycetes.[12]

-

Serial Dilution : Prepare a tenfold serial dilution of the soil sample. Suspend 1 gram of the pre-treated soil in 9 mL of sterile saline solution (0.85% NaCl) or sterile distilled water and vortex thoroughly.[2][10][13] From this initial suspension, create a dilution series up to 10⁻⁶.[12][14]

-

Plating : Spread 0.1 mL of the higher dilutions (e.g., 10⁻⁴ to 10⁻⁶) onto selective agar (B569324) media for actinomycetes, such as Starch Casein Agar (SCA) or Glycerol Yeast Extract Agar.[2][12][13] The media can be supplemented with antifungal agents like nystatin (B1677061) (50 µg/mL) and antibacterial agents like ampicillin (B1664943) (5 µg/mL) to inhibit the growth of fungi and other bacteria.[12]

-

Incubation : Incubate the plates at 28-30°C for 7-14 days.[2][11]

-

Colony Selection and Purification : Look for characteristic colonies of Streptomyces, which are typically small, chalky, and have a filamentous appearance.[2][11] Isolate these colonies and subculture them onto fresh agar plates to obtain pure cultures.[2]

-

Identification : The purified isolates can be identified as Streptomyces griseus based on their morphological characteristics (e.g., spore chain morphology) and through molecular techniques such as 16S rRNA gene sequencing.[2]

Once pure cultures of Streptomyces are obtained, they must be screened for their ability to produce antimicrobial compounds. The agar well diffusion method is a common technique for this purpose.[10][15]

-

Preparation of Test Pathogen Plates : Prepare a lawn of a test bacterium (e.g., Bacillus subtilis or Escherichia coli) on Mueller-Hinton agar plates by evenly swabbing a standardized inoculum of the pathogen.[10]

-

Inoculation of Isolates : Inoculate the isolated Streptomyces strains into a suitable broth medium and incubate to allow for the production of secondary metabolites.[15]

-

Agar Well Diffusion Assay :

-

Punch wells (6-8 mm in diameter) into the agar plates seeded with the test pathogen using a sterile cork borer.[10]

-

Centrifuge the broth cultures of the Streptomyces isolates to obtain a cell-free supernatant.[15]

-

Add a defined volume (e.g., 100 µL) of the supernatant from each isolate into separate wells on the test plates.[10]

-

-

Incubation and Observation : Incubate the plates under conditions suitable for the growth of the test pathogen.[15] After incubation, measure the diameter of the zone of inhibition around each well. A clear zone indicates that the isolate produces a compound that inhibits the growth of the test pathogen.[16]

Fermentation for Streptomycin Production

Industrial production of streptomycin is achieved through submerged fermentation of Streptomyces griseus under controlled conditions.[17][18]

The composition of the fermentation medium is critical for high yields of streptomycin. Several media formulations have been developed.

| Component | Woodruff and McDaniel (1954)[19] | Hockenhull (1963)[17][19] |

| Carbon Source | Glucose - 1% | Glucose - 2.5% |

| Nitrogen Source | Soybean meal - 1% | Soybean meal - 4.0% |

| Additional Nutrients | NaCl - 0.5% | Distillers dry soluble - 0.5% |

| NaCl - 0.25% |

Table 1: Composition of Media for Streptomycin Production

The fermentation process is typically carried out under the following conditions:

| Parameter | Optimal Range |

| Temperature | 25-30°C[19][20] |

| pH | 7.0-8.0[19][20] |

| Aeration & Agitation | High[19][20] |

| Duration | 5-10 days[19][20][21] |

Table 2: Optimal Fermentation Parameters for Streptomycin Production

The fermentation process for streptomycin production can be divided into three distinct phases:[17][19][20][21]

-

Phase 1 (Rapid Growth) : This initial phase, lasting about 24-48 hours, is characterized by the rapid growth of S. griseus and the production of mycelial biomass.[17][19] There is little to no streptomycin production during this phase. The proteolytic activity of the bacterium on the soybean meal releases ammonia (B1221849), causing the pH to rise.[19][21]

-

Phase 2 (Streptomycin Production) : In this phase, which can last for several days, mycelial growth slows down, and the production of streptomycin occurs at a rapid rate.[17][19] Glucose and ammonia are consumed, and the pH is maintained between 7.6 and 8.0.[19][20][21]

-

Phase 3 (Cessation and Lysis) : As the carbohydrate sources in the medium are depleted, streptomycin production ceases. The bacterial cells begin to lyse, releasing ammonia and causing a subsequent increase in pH.[17][20]

Purification and Recovery of Streptomycin

Following fermentation, streptomycin must be recovered from the broth and purified.

-

Separation of Mycelium : The first step is to separate the S. griseus mycelium from the fermentation broth by filtration.[17][19][20]

-

Adsorption to Ion-Exchange Resin : The clarified broth is acidified and then passed through a column containing a cation-exchange resin, which adsorbs the positively charged streptomycin molecules.[17][19][20]

-

Elution : The column is washed with water to remove impurities. Streptomycin is then eluted from the resin using a solution of hydrochloric acid.[17][19][20]

-

Concentration : The eluate containing streptomycin is concentrated under vacuum.[17][19][20]

-

Precipitation : The concentrated streptomycin solution is dissolved in methanol (B129727) and filtered. Acetone (B3395972) is then added to the filtrate to precipitate the streptomycin.[18][19]

-

Drying : The precipitated streptomycin is washed with acetone and then dried under vacuum to yield the final product.[18][19]

Workflow Visualization

The following diagram illustrates the overall workflow for the isolation and production of streptomycin.

Figure 1: Workflow for the isolation of Streptomyces griseus and the production of streptomycin.

References

- 1. Streptomycin & the Legacy of Dr. Selman Waksman | School of Environmental and Biological Sciences [sebs.rutgers.edu]

- 2. benchchem.com [benchchem.com]

- 3. The True Story of the Discovery of Streptomycin [albertschatzphd.com]

- 4. acs.org [acs.org]

- 5. Selman A. Waksman, Winner of the 1952 Nobel Prize for Physiology or Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Scientific Discovery of streptomycin - 1946 [scalar.usc.edu]

- 7. acs.org [acs.org]

- 8. Selman Waksman - Wikipedia [en.wikipedia.org]

- 9. Etymologia: Streptomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Screening and Characterization of Soil Microbes Producing Antimicrobial Compounds in Makkah Province, Saudi Arabia – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. Enhanced Isolation of Streptomyces from Different Soil Habitats in Calamba City, Laguna, Philippines using a Modified Integrated Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bio.libretexts.org [bio.libretexts.org]

- 14. mdpi.com [mdpi.com]

- 15. microbiologyclass.net [microbiologyclass.net]

- 16. files01.core.ac.uk [files01.core.ac.uk]

- 17. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 18. Introduction and Preparation of Streptomycin Sulfate_Chemicalbook [chemicalbook.com]

- 19. microbiologynotes.org [microbiologynotes.org]

- 20. Streptomycin production | PPTX [slideshare.net]

- 21. taylorandfrancis.com [taylorandfrancis.com]

A Technical Guide to Streptomycin B: Molecular Characteristics, Isolation, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Streptomycin (B1217042) B, also known as mannosidostreptomycin. It details the molecule's fundamental chemical properties, outlines experimental procedures for its isolation and characterization, and visually represents its biosynthetic and mechanistic pathways.

Core Molecular Data

Streptomycin B is a notable variant within the streptomycin family of aminoglycoside antibiotics. Its key quantitative data are summarized below for clear reference and comparison.

| Property | Value |

| Molecular Formula | C27H49N7O17 |

| Molecular Weight | 743.71 g/mol |

| Percent Composition | C: 43.60%, H: 6.64%, N: 13.18%, O: 36.57% |

| CAS Registry Number | 128-45-0 |

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the isolation and structural elucidation of Streptomycin B. These protocols are synthesized from established methods for the analysis of streptomycin and related compounds produced by Streptomyces species.

Isolation of Streptomycin B from Fermentation Broth

This protocol describes the general procedure for extracting and purifying Streptomycin B from a culture of a producing Streptomyces strain.

a. Fermentation:

-

Inoculate a suitable production medium (e.g., soybean-glucose broth) with a high-yielding strain of a Streptomycin B-producing Streptomyces species.

-

Incubate the culture under optimal conditions of temperature (25-30°C), pH (7.0-8.0), and aeration for 5-7 days to achieve significant antibiotic production.

b. Mycelial Separation:

-

Following fermentation, separate the mycelial biomass from the fermentation broth by filtration or centrifugation. The supernatant contains the dissolved Streptomycin B.

c. Cation Exchange Chromatography:

-

Pass the clarified fermentation broth through a column packed with a cation exchange resin to adsorb the basic Streptomycin B.

-

Wash the column with deionized water to remove unbound impurities.

-

Elute the bound Streptomycin B from the resin using a dilute acid, such as hydrochloric acid.

d. Precipitation and Purification:

-

Concentrate the eluate under vacuum.

-

Dissolve the concentrated residue in methanol (B129727) and filter to remove any insoluble material.

-

Add acetone (B3395972) to the methanol solution to precipitate the Streptomycin B.

-

Collect the precipitate by filtration, wash with acetone, and dry to yield the purified compound.

Structural Elucidation of Streptomycin B

The following spectroscopic and spectrometric techniques are crucial for confirming the identity and structure of the isolated Streptomycin B.

a. High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).

-

Detection: UV detection at an appropriate wavelength.

-

Procedure: Dissolve the purified Streptomycin B in the mobile phase and inject it into the HPLC system. The retention time is compared with a known standard of Streptomycin B for identification.

b. Mass Spectrometry (MS):

-

Technique: Electrospray ionization mass spectrometry (ESI-MS).

-

Procedure: Introduce a solution of the purified compound into the mass spectrometer. The resulting mass spectrum will show a molecular ion peak corresponding to the molecular weight of Streptomycin B (743.71 g/mol ), confirming its mass.

c. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Solvent: Deuterated water (D2O) or dimethyl sulfoxide (B87167) (DMSO-d6).

-

Experiments:

-

1H NMR: Provides information about the number and types of protons in the molecule.

-

13C NMR: Reveals the number and types of carbon atoms.

-

2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, allowing for the complete assignment of the chemical structure of Streptomycin B, including the stereochemistry of the glycosidic linkages.

-

d. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Procedure: Analyze a sample of the purified compound to identify characteristic functional groups. The FTIR spectrum of Streptomycin B will show characteristic absorption bands for hydroxyl (-OH), amine (-NH), and carbonyl (C=O) groups, consistent with its chemical structure.

Signaling and Biosynthetic Pathways

The following diagrams, generated using the DOT language, illustrate the biosynthesis of streptomycin and its mechanism of action at the bacterial ribosome.

Caption: Biosynthesis pathway of Streptomycin from D-glucose.

Caption: Mechanism of action of Streptomycin on the bacterial ribosome.

An In-Depth Technical Guide to the Aminoglycoside Class of Antibiotics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aminoglycoside class of antibiotics, focusing on their mechanism of action, structure-activity relationships, resistance mechanisms, and associated toxicities. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Aminoglycosides exert their potent, concentration-dependent bactericidal activity by irreversibly binding to the 30S ribosomal subunit of bacteria.[1][2] This interaction, specifically with the A-site on the 16S ribosomal RNA, disrupts protein synthesis through several mechanisms:

-

Codon Misreading: The binding of aminoglycosides to the A-site induces a conformational change that leads to the incorrect incorporation of amino acids into the growing polypeptide chain.[3] This results in the production of non-functional or toxic proteins.

-

Inhibition of Translocation: Aminoglycosides can interfere with the movement of the ribosome along the mRNA molecule, a process known as translocation. This stalls protein synthesis.

-

Blockade of Initiation: Some aminoglycosides can also inhibit the formation of the initiation complex, preventing the start of protein synthesis altogether.[3]

This multifaceted disruption of protein synthesis ultimately leads to bacterial cell death. The bactericidal effect is rapid and is followed by a prolonged post-antibiotic effect (PAE), where bacterial growth remains suppressed even after the drug concentration falls below the minimum inhibitory concentration (MIC).[1][3]

Caption: Aminoglycoside workflow from cell entry to bactericidal effect.

Structure-Activity Relationships (SAR)

The chemical structure of aminoglycosides, characterized by amino sugars linked glycosidically to an aminocyclitol core (most commonly 2-deoxystreptamine), is crucial for their antibacterial activity and their susceptibility to resistance mechanisms.[3][4] Key structural features and their impact are summarized below.

| Structural Moiety | Position | Modification | Impact on Activity & Resistance |

| Ring I (Aminosugar) | 6' | Amino group | Crucial for broad-spectrum activity; primary target for inactivating enzymes.[4] |

| 2' | Amino group | Kanamycin B (6'-amino, 2'-amino) is more active than Kanamycin A (6'-amino, 2'-hydroxyl).[4] | |

| 3', 4' | Hydroxyl groups | Deoxygenation (e.g., in dibekacin) does not reduce potency and confers resistance to phosphotransferases.[4] | |

| Ring II (Aminocyclitol) | 1 | Amino group | Acylation (e.g., in amikacin) can retain or enhance activity and provide resistance to some modifying enzymes.[4] |

Mechanisms of Bacterial Resistance

The clinical efficacy of aminoglycosides is threatened by the emergence of bacterial resistance. The primary mechanisms of resistance include:

-